molecular formula C7H16ClNO B577709 3-(2-Methylpropoxy)azetidine hydrochloride CAS No. 1309207-99-5

3-(2-Methylpropoxy)azetidine hydrochloride

Cat. No. B577709
CAS RN: 1309207-99-5
M. Wt: 165.661
InChI Key: VYVVLPMWPWLLKT-UHFFFAOYSA-N
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Description

“3-(2-Methylpropoxy)azetidine hydrochloride” is a chemical compound with the molecular formula C7H16ClNO . It is used in the preparation of isoxazole-thiazole derivatives as GABA .


Synthesis Analysis

The synthesis of azetidines, including “3-(2-Methylpropoxy)azetidine hydrochloride”, has been achieved through visible-light-mediated intermolecular aza Paternò–Büchi reactions . This method utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates .


Molecular Structure Analysis

The molecular structure of “3-(2-Methylpropoxy)azetidine hydrochloride” is represented by the InChI code 1S/C7H15NO.ClH/c1-6(2)5-9-7-3-8-4-7;/h6-8H,3-5H2,1-2H3;1H . The molecular weight of the compound is 165.66 .


Physical And Chemical Properties Analysis

“3-(2-Methylpropoxy)azetidine hydrochloride” is a powder at room temperature . It has a molecular weight of 165.66 .

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

Azetidines, including “3-(2-Methylpropoxy)azetidine hydrochloride”, have drawn the attention of medicinal researchers due to their satisfactory stability, molecular rigidity, and chemical and biological properties . They have been used as motifs in drug discovery, polymerization, and chiral templates .

Mechanism of Action

Target of Action

It has been shown to have a significant impact on brain ischaemia/reperfusion (i/r) injury .

Mode of Action

3-(2-Methylpropoxy)azetidine hydrochloride has been shown to have a neuroprotective effect on brain ischaemia/reperfusion (I/R) injury . It significantly improves neurological deficits and brain oedema and suppresses I/R-induced apoptosis . It also attenuates I/R-induced inflammation and oxidative stress by upregulating superoxide dismutase (SOD) and catalase activity, glutathione (GSH), p-Akt, mitochondrial ATP, Na+, K±ATPase, cytochrome c oxidase, and soluble receptor for advanced glycation end-products (RAGE) and downregulating inducible nitric oxide synthase (iNOS), hypoxia-upregulated protein 1 (HYOUP1), and matrix metallopeptidase 3 (MMP-3) .

Biochemical Pathways

The compound appears to affect several biochemical pathways. It modulates inflammation, scavenges free radicals, ameliorates oxidative stress, and improves the energy metabolism of the brain . It also affects the ATP-induced activation of the nuclear factor of activated T-cells (NFAT) and mitogen-activated protein kinase (MAPK) pathways through the P2X7 receptor in microglia .

Result of Action

The administration of 3-(2-Methylpropoxy)azetidine hydrochloride has been shown to significantly reduce hypoxia-induced expression and activity of caspase-3 in BV-2 microglial cells . It also reduces hypoxia-induced inducible nitric oxide synthase protein expression, which correlates with reduced nitric oxide accumulation .

Action Environment

The action of 3-(2-Methylpropoxy)azetidine hydrochloride can be influenced by environmental factors such as the presence of oxygen and the level of oxidative stress in the brain. The brain is particularly susceptible to cerebral ischaemic reperfusion injury due to its high demand for oxygen, high level of polyunsaturated fatty acids, and low activity of ROS-scavenging enzymes . Therefore, the environment in which the compound acts can significantly influence its efficacy and stability.

properties

IUPAC Name

3-(2-methylpropoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-6(2)5-9-7-3-8-4-7;/h6-8H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVVLPMWPWLLKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1309207-99-5
Record name 3-(2-methylpropoxy)azetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-Chloroethyl chloroformate (83 μL, 0.77 mmol) was added to a solution of 1-benzhydryl-3-isobutoxyazetidine (175 mg, 0.60 mmol) in 1,2-dichloroethane (3 mL) at room temperature. The reaction mixture was then heated up to 70° C. and stirred for 1.5 hours. After cooling down to room temperature, methanol (3 mL) was added and the reaction mixture was heated again to 70° C. and stirred for an additional 1.5 hours. After concentration to dryness, the crude mixture was triturated in pentane (2×5 mL) to give a yellow oil (98 mg, quantitative) which was used in the next step without further purification.
Quantity
83 μL
Type
reactant
Reaction Step One
Name
1-benzhydryl-3-isobutoxyazetidine
Quantity
175 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

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